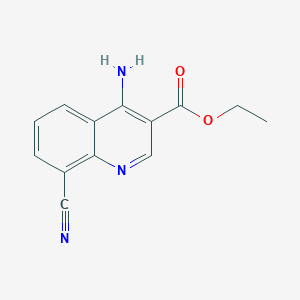

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

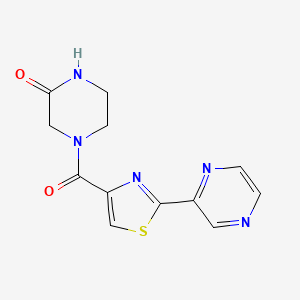

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate is a chemical compound with the formula C13H11N3O2 . It is used for pharmaceutical testing and has a molecular weight of 241.25 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves base-catalyzed Friedlander condensations . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . The compound also contains an ethyl group, an amino group, a cyano group, and a carboxylate group .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .科学的研究の応用

Anticancer Activity

- Research has shown that derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, obtained from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, demonstrated significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Antibacterial Agents

- Ethyl-2-chloroquinoline-3-carboxylates, achieved from ethyl-2-oxoquinoline-3-carboxylates, have been found to possess moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Synthesis of Bifunctional Derivatives

- Derivatives of 8-methylquinoline-5-carboxylic acid, synthesized from 8-methyl-5-cyanoquinoline, include ethyl and methyl 8-methylquinoline-5-carboxylates, which are useful for the introduction of various functional groups (Gracheva et al., 1982).

Luotonin A Derivatives

- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a similar compound, has been used in the synthesis of new Luotonin A derivatives, showing significant regioselectivity in reactions (Atia et al., 2017).

Novel Heterocyclic Synthons

- Derivatives of partially hydrogenated isoquinolines, such as ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, have been identified as promising heterocyclic synthons for various pharmacological applications (Dyachenko & Vovk, 2013).

Computational Studies

- Computational studies on the molecular structure and vibrational spectra of pyranoquinoline derivatives, synthesized from similar compounds, have been conducted, providing insights into their molecular properties (Kour et al., 2019).

Safety and Hazards

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

ethyl 4-amino-8-cyanoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-7-16-12-8(6-14)4-3-5-9(12)11(10)15/h3-5,7H,2H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBFHTFGHPLYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)